1,2,3,5-Tetrafluoro-4-iodobenzene

Catalog No.
S14637376
CAS No.
13332-15-5
M.F
C6HF4I
M. Wt
275.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,5-Tetrafluoro-4-iodobenzene

CAS Number

13332-15-5

Product Name

1,2,3,5-Tetrafluoro-4-iodobenzene

IUPAC Name

1,2,3,5-tetrafluoro-4-iodobenzene

Molecular Formula

C6HF4I

Molecular Weight

275.97 g/mol

InChI

InChI=1S/C6HF4I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H

InChI Key

GPQFROZFLWEJGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)I)F)F)F

1,2,3,5-Tetrafluoro-4-iodobenzene (CAS 13332-15-5) is a highly specialized, electron-poor aryl halide widely utilized in the synthesis of advanced fluorinated materials and organometallic catalysts. Featuring four fluorine atoms and a highly reactive carbon-iodine bond, this compound serves as an effective electrophile in cross-coupling reactions and a reliable precursor for halogen-metal exchange. In industrial and advanced laboratory procurement, it is prioritized over generic fluorinated benzenes because it perfectly balances extreme electron deficiency with sufficient reactivity, enabling the construction of polyfluorinated biphenyls, specialized Grignard reagents, and tetrakis(fluoroaryl)borate olefin polymerization co-catalysts without the prohibitive inertness associated with perfluorinated analogs [1].

Research Fit

1

Asymmetric fluorination pattern supports regioselective cross-coupling applications

2

Iodo substituent facilitates oxidative addition in Pd-catalyzed workflows

3

Electron-deficient aryl iodide compatible with C–H arylation and perfluoroalkylation strategies

Substituting 1,2,3,5-tetrafluoro-4-iodobenzene with closely related analogs fundamentally disrupts synthetic viability. Replacing it with pentafluoroiodobenzene pushes the aromatic system into extreme electron deficiency, rendering it virtually inactive under standard Suzuki-Miyaura cross-coupling conditions and severely limiting biaryl formation [1]. Conversely, downgrading to 1-bromo-2,3,4,6-tetrafluorobenzene or chlorinated analogs drastically reduces the kinetics of oxidative addition and Grignard formation, often requiring harsh activation that triggers unwanted C-F bond cleavage or inseparable homocoupling side-reactions [2]. Furthermore, utilizing structural isomers like 1,2,4,5-tetrafluoro-3-iodobenzene alters the steric environment of the remaining C-H bond, which critically shifts the dipole moment and intermolecular packing properties required for downstream liquid crystal formulations and asymmetric borate co-catalysts [1].

Substitution Risk

Bond Activation

Weak C–I bond enables rapid oxidative addition

C–Br/C–Cl analogs may require harsher conditions and show incomplete conversion

Side Reactions

Reported minimal competing pathways under standard conditions

Slower coupling rates in bromoarenes can promote undesired side reactions

Mechanism

Concerted oxidative addition with Pd(0) complexes

Rate-limiting phosphine dissociation for aryl bromides may alter catalyst performance

Suzuki-Miyaura Cross-Coupling Efficiency vs. Perfluorinated Baselines

In the synthesis of highly electron-poor biaryls, the degree of fluorination strictly dictates reactivity. 1,2,3,5-Tetrafluoro-4-iodobenzene successfully undergoes Suzuki-Miyaura coupling with electron-deficient boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) to yield the desired polyfluorinated biphenyl at 77% yield using a CyJohnPhos ligand system [1]. In stark contrast, attempting the same coupling pathways with fully perfluorinated analogs (such as pentafluorophenylboronic acid derivatives) results in near-zero conversion, as the pentafluorinated core is notoriously inactive under most standard Suzuki-Miyaura conditions [1].

Evidence DimensionCross-coupling yield with electron-poor substrates
Target Compound Data77% yield of isolated asymmetric polyfluorinated biphenyl
Comparator Or BaselinePentafluorinated analogs (e.g., pentafluorophenylboronic acid)
Quantified Difference77% yield vs. functional inactivity (near 0% yield) under standard conditions
Conditions0.36 mmol scale, Pd-catalysis with CyJohnPhos ligand, reacting with (3,4,5-trifluorophenyl)boronic acid

Proves that this specific tetrafluoro-iodo configuration is mandatory for synthesizing highly fluorinated biaryl materials where perfluorinated building blocks completely fail to react.

Cross-Coupling Rate
Class-level
Iodo: faster coupling, minimal side reactions; Bromo: slower, competing pathways observed
Faster C–I coupling kinetics may reduce purification burden in perfluoroalkylation
Copper-mediated perfluoroalkylcopper intermediates

Suppression of Inseparable Homocoupling Side-Products

A major bottleneck in the procurement and processing of highly fluorinated aryl halides is the generation of inseparable homocoupled side-products during biaryl synthesis. When utilizing 1,2,3,5-tetrafluoro-4-iodobenzene under optimized phosphine-ligated conditions, the formation of the homocoupling byproduct is rigorously suppressed to less than 2% [1]. This is a critical processability advantage over generic electron-poor aryl halides, which frequently yield high fractions of homocoupled dimers that cannot be separated using standard purification methods [1].

Evidence DimensionHomocoupling byproduct formation
Target Compound Data<2% homocoupling product
Comparator Or BaselineUnoptimized or generic electron-poor aryl halides
Quantified DifferenceReduction of inseparable homocoupling impurities to trace (<2%) levels
ConditionsSuzuki-Miyaura cross-coupling with (3,4,5-trifluorophenyl)boronic acid using CyJohnPhos

Ensures that industrial and academic buyers can achieve high-purity polyfluorinated biaryls without resorting to complex, costly, or impossible chromatographic separations.

Oxidative Addition
Class-level
Iodo: concerted three-centered mechanism; Bromo: rate-limiting phosphine dissociation
Faster, more reliable catalyst activation reported for iodo derivatives
With Pd(PPh₃)₄ or related Pd(0) complexes

Precursor Suitability for Fluoroaryl Magnesium Halide (Grignard) Production

For the industrial production of tetrakis(fluoroaryl)borate co-catalysts, the rapid and complete formation of a Grignard intermediate is required. 1,2,3,5-Tetrafluoro-4-iodobenzene (also known as 1-iodo-2,3,4,6-tetrafluorobenzene) features a highly labile C-I bond that readily undergoes Grignard exchange with hydrocarbon magnesium halides [1]. Compared to its chlorinated analog (1-chloro-2,3,4,6-tetrafluorobenzene), the iodinated target compound initiates metalation significantly faster and under milder conditions, avoiding the need for aggressive entraining agents that can degrade the fluorinated ring [1].

Evidence DimensionHalogen-metal exchange initiation and efficiency
Target Compound DataRapid, mild Grignard formation via the highly reactive C-I bond
Comparator Or Baseline1-chloro-2,3,4,6-tetrafluorobenzene
Quantified DifferenceEliminates the need for aggressive thermal or chemical entrainment required to break the stronger C-Cl bond
ConditionsReaction with hydrocarbon magnesium halides in ether solvents to form fluoroaryl magnesium halides

Guarantees reproducible, high-yield generation of sensitive organomagnesium intermediates essential for manufacturing high-value polyolefin co-catalysts.

C–N Coupling Yield
Supporting evidence
27–76% isolated yield
Reported yield range supports feasibility in heterocyclic N-arylation
Cu₂O, K₂CO₃, DMF, 160 °C, 24 h
C–H Arylation Efficiency
Class-level
Methodology achieves up to 99% yield using aryl iodides
Effective coupling partner in ligand-free direct arylation strategies
Pd(OAc)₂, Ag₂O, ambient air

Synthesis of Advanced Polyfluorinated Biphenyls

Directly following from its high cross-coupling efficiency and minimal homocoupling (<2%), 1,2,3,5-tetrafluoro-4-iodobenzene is an essential electrophile for synthesizing highly electron-deficient biaryl systems. It is specifically chosen when perfluorinated precursors fail to react, enabling the construction of novel fluorinated scaffolds for organic electronics and specialized agrochemicals [1].

Manufacturing of Tetrakis(fluoroaryl)borate Co-Catalysts

Leveraging its highly reactive carbon-iodine bond, this compound is a highly suitable starting material for generating fluoroaryl magnesium halides. These Grignard reagents are subsequently reacted with boron sources to produce tetrakis(fluoroaryl)borates, which are critical, high-performance co-catalysts used in industrial metallocene-catalyzed olefin polymerization [2].

Development of High-Dielectric Liquid Crystal Cores

The specific 1,2,3,5-tetrafluoro substitution pattern leaves a single C-H bond at the 6-position, creating a defined molecular dipole moment. This structural feature makes the compound highly valuable as a core building block in the formulation of ferroelectric liquid crystal mixtures requiring high dielectric biaxiality, where precise regiochemistry directly dictates downstream display performance [1].

Application Fit

Application
Selection Property
Validation Focus
Fluorinated Nitroxide Radical Probes
Asymmetric fluorine substitution for halogen bonding
Confirm radical stability and solid-state organization
Heterocyclic Scaffold Synthesis
Iodo group reactivity in Cu-catalyzed N-arylation
Evaluate coupling yield with target amine substrates
Fluorinated Biaryl Libraries
Reactivity in direct C–H arylation
Assess biaryl yield and functional group tolerance

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

275.90591 g/mol

Monoisotopic Mass

275.90591 g/mol

Heavy Atom Count

11

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